An In-Depth Technical Guide to 3-Benzyl-1-methylpiperidine-2,6-dione
An In-Depth Technical Guide to 3-Benzyl-1-methylpiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a derivative of the glutarimide scaffold. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present its core chemical identity, a plausible synthetic route, expected physicochemical and spectroscopic properties, and its potential biological significance. The piperidine-2,6-dione core is a privileged structure in medicinal chemistry, most notably as the binding motif for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of novel glutarimide derivatives in drug discovery and chemical biology.
Core Compound Identification
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IUPAC Name: 3-benzyl-1-methylpiperidine-2,6-dione[1]
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Synonyms: 3-Benzyl-1-methylglutarimide
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CAS Number: 124482-68-4
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Molecular Formula: C₁₃H₁₅NO₂
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Molecular Weight: 217.26 g/mol
Chemical Structure
The structure of 3-Benzyl-1-methylpiperidine-2,6-dione consists of a central piperidine-2,6-dione (also known as glutarimide) ring. The nitrogen atom of the imide is methylated (N-methyl), and a benzyl group is attached to the third carbon (C3) of the ring.
Chemical Structure of 3-Benzyl-1-methylpiperidine-2,6-dione
Source: PubChem CID 14531165[1]
Proposed Synthesis Protocol
Reaction Scheme
The proposed synthesis proceeds via the deprotonation of 1-methylglutarimide at the C3 position using a strong base to form a nucleophilic enolate, followed by an Sₙ2 reaction with benzyl bromide.
Caption: Proposed synthetic workflow for 3-Benzyl-1-methylpiperidine-2,6-dione.
Step-by-Step Methodology
Materials:
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1-Methylglutarimide
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Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
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Benzyl bromide
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is purged with dry nitrogen.
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Formation of the Enolate: Anhydrous THF is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. 1-Methylglutarimide, dissolved in a minimal amount of anhydrous THF, is added dropwise. A solution of a strong base, such as LDA (typically a 2.0 M solution in THF/heptane/ethylbenzene), is then added slowly, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The choice of a strong, non-nucleophilic base like LDA is critical to prevent side reactions with the imide carbonyls.
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Alkylation: Benzyl bromide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-Benzyl-1-methylpiperidine-2,6-dione.
Physicochemical and Spectroscopic Characterization (Predicted)
The following properties are predicted based on the known characteristics of the piperidine-2,6-dione scaffold and related molecules.
Physicochemical Properties
| Property | Predicted Value/Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Chirality | The C3 carbon is a stereocenter, therefore the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-benzyl-1-methylpiperidine-2,6-dione. |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H.
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Benzylic Protons (-CH₂-Ph): A multiplet or two doublets of doublets (due to diastereotopicity) in the range of δ 2.80-3.30 ppm, integrating to 2H.
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Methine Proton (C3-H): A multiplet in the range of δ 2.80-3.10 ppm, integrating to 1H.
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Piperidine Ring Protons (C4-H₂ and C5-H₂): A series of multiplets in the range of δ 1.90-2.80 ppm, integrating to 4H.
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N-Methyl Protons (-NCH₃): A singlet around δ 3.00-3.20 ppm, integrating to 3H.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Imide Carbonyls (C2=O and C6=O): Two signals in the range of δ 170-175 ppm.
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Aromatic Carbons (Benzyl group): Signals in the range of δ 126-140 ppm.
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Piperidine Ring Carbons: Signals for C3, C4, C5, and the benzylic CH₂ would be expected in the aliphatic region (δ 30-50 ppm).
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N-Methyl Carbon (-NCH₃): A signal around δ 25-30 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretching (Imide): Two strong absorption bands characteristic of an imide, expected around 1700 cm⁻¹ and 1750 cm⁻¹.[2]
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C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 217.
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Key Fragmentation Pattern: A prominent peak corresponding to the loss of the benzyl group (m/z = 91, tropylium ion) is expected. Another significant fragment would likely be the piperidine-2,6-dione ring after the loss of the benzyl group.
Biological Significance and Potential Applications
The piperidine-2,6-dione (glutarimide) moiety is the core structural feature of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. These molecules exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3]
Mechanism of Action as a CRBN Modulator
Binding of a glutarimide-containing molecule to CRBN alters the substrate specificity of the E3 ligase complex. This can lead to the recruitment of neo-substrates, proteins that are not normally targeted by this ligase, for ubiquitination and subsequent degradation by the proteasome. This process is the basis of targeted protein degradation, a powerful therapeutic modality.[3]
Caption: General mechanism of action for piperidine-2,6-dione-based CRBN modulators.
Potential Research Applications
Given its structure, 3-Benzyl-1-methylpiperidine-2,6-dione is a valuable tool compound for:
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Probing CRBN Binding: It can be used in competitive binding assays to identify and characterize other novel CRBN ligands.
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Structure-Activity Relationship (SAR) Studies: As a simple, yet representative, 3-substituted glutarimide, it can serve as a reference compound in SAR studies aimed at optimizing the affinity and selectivity of CRBN modulators.
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Development of PROTACs: The glutarimide moiety can be incorporated as the E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target protein to an E3 ligase, leading to the degradation of the target protein. The benzyl group at the C3 position could serve as a potential vector for linking to a warhead that binds a protein of interest.
Conclusion
3-Benzyl-1-methylpiperidine-2,6-dione is a molecule of significant interest due to its core glutarimide structure, which is central to a major class of therapeutic agents and a burgeoning field of targeted protein degradation. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. It is anticipated that this molecule and others like it will continue to be valuable tools for researchers in medicinal chemistry and chemical biology as they explore the vast potential of CRBN modulation and targeted protein degradation.
References
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Institutes of Health. [Link]
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THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES. PART II. HETEROCYCLES. [Link]
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Glutarimide. NIST WebBook. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
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2,6-Piperidinedione, 3-phenyl-. NIST WebBook. [Link]
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Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. National Institutes of Health. [Link]
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ChemInform Abstract: A Simple Protocol for the Synthesis of a Piperidine-2,6-dione Framework from Baylis-Hillman Adducts. ResearchGate. [Link]
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Synthesis of 3,3-disubstituted glutarimides. Journal of Medicinal Chemistry. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
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N-Methylthalidomide. PubChem. [Link]
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Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]
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3-Benzyl-1-methylpiperidine-2,6-dione. PubChem. [Link]
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Supporting Information. Wiley-VCH. [Link]
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Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. [Link]
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Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione deriv. Taylor & Francis Online. [Link]
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2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. NIST WebBook. [Link]
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5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]
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NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]
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Integrated Mid-Infrared Platform for Sensing. DSpace@MIT. [Link]
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